4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride
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Overview
Description
4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO It is a derivative of benzimidoyl chloride, where the benzimidoyl group is substituted with a fluorine atom at the 4-position and a hydroxyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
- 4-Fluoro-N-hydroxy-3-methoxybenzimidoyl Chloride
- 4-Fluoro-3-methylbenzoyl Chloride
Uniqueness
4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-3-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-4-6(8(9)11-12)2-3-7(5)10/h2-4,12H,1H3 |
InChI Key |
IGSOBMYKCFCPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)Cl)F |
Origin of Product |
United States |
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